5-Hydroxyisoquinoline-1-carboxamide
Description
5-Hydroxyisoquinoline-1-carboxamide is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a hydroxy group at position 5 and a carboxamide group at position 1. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol. The isoquinoline scaffold is notable for its presence in bioactive molecules, particularly in pharmaceuticals targeting neurological and inflammatory pathways.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-hydroxyisoquinoline-1-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)9-7-2-1-3-8(13)6(7)4-5-12-9/h1-5,13H,(H2,11,14) |
InChI Key |
WPKPFFFYSRTZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)N)C(=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyisoquinoline-1-carboxamide typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce the hydroxy and carboxamide groups at specific positions on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted isoquinolines, which have applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 5-Hydroxyisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of IκB, thereby reducing the expression of pro-inflammatory mediators . Additionally, it affects the mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in cell signaling and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are compared based on core structure, substituents, and inferred properties:
Pharmacological and Reactivity Insights
- 5-Bromoisoquinoline-1-carboxamide: The bromine atom at C5 acts as a leaving group, making this compound a versatile intermediate for cross-coupling reactions in drug synthesis. Its higher molecular weight (251.08 vs. 188.18) reduces aqueous solubility compared to the hydroxy analog.
- The carboximidamide group (-C(=NH)NH₂) differs from carboxamide (-CONH₂) in electronic properties, favoring interactions with Lewis acidic sites.
- 5-Acetylsalicylamide: As a salicylic acid derivative, it combines anti-inflammatory (acetyl) and analgesic (amide) functionalities. Its planar structure contrasts with the bicyclic isoquinoline system, which may limit blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
